molecular formula C20H20N2O B12949756 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one

Cat. No.: B12949756
M. Wt: 304.4 g/mol
InChI Key: KEFMPJJHEUKONU-AQTBWJFISA-N
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Description

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indolin-2-one core with a pyrrolidinyl-substituted benzylidene moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

The synthesis of 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one typically involves the condensation of indolin-2-one with a suitable benzaldehyde derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzylidene linkage.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one can be compared with other indole derivatives, such as:

What sets this compound apart is its unique combination of an indolin-2-one core with a pyrrolidinyl-substituted benzylidene moiety, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(3Z)-3-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C20H20N2O/c1-14-12-16(22-10-4-5-11-22)9-8-15(14)13-18-17-6-2-3-7-19(17)21-20(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,21,23)/b18-13-

InChI Key

KEFMPJJHEUKONU-AQTBWJFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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